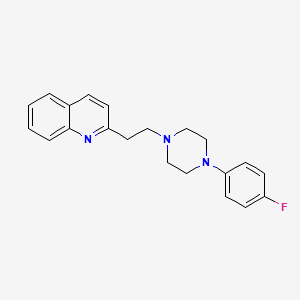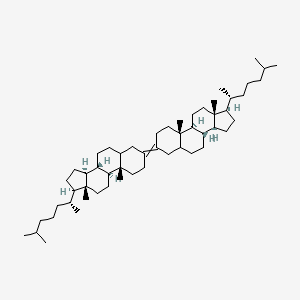
3-(Cholestan-3-ylidene)cholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cholestan-3-ylidene)cholestane is a complex organic compound derived from cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record
Méthodes De Préparation
The synthesis of 3-(Cholestan-3-ylidene)cholestane typically involves several steps, starting from cholestan-3-one. One common method is the modified Clemmensen reduction, which involves the reduction of cholestan-3-one using zinc amalgam and hydrochloric acid in an ether solvent . The reaction conditions are carefully controlled, with temperatures maintained between -10°C and -15°C. The product is then purified through column chromatography and recrystallization.
Analyse Des Réactions Chimiques
3-(Cholestan-3-ylidene)cholestane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of cholestan-3-one to cholestane can be achieved using zinc and hydrochloric acid . Oxidation reactions can convert cholestane derivatives into more complex molecules, such as cholestane-3β,5α,6β-triol, which has neuroprotective properties . Common reagents used in these reactions include hydrogen chloride, zinc, and various oxidizing agents.
Applications De Recherche Scientifique
3-(Cholestan-3-ylidene)cholestane and its derivatives have numerous applications in scientific research. In chemistry, they are used as biomarkers to study ancient animal life and reconstruct evolutionary relationships . In biology and medicine, compounds like cholestane-3β,5α,6β-triol are investigated for their neuroprotective effects and potential therapeutic applications . Additionally, these compounds are used in the petroleum industry to analyze organic compounds in petroleum deposits .
Mécanisme D'action
The mechanism of action of 3-(Cholestan-3-ylidene)cholestane and its derivatives often involves interactions with cellular membranes and receptors. For instance, cholestane-3β,5α,6β-triol exerts its neuroprotective effects by negatively modulating NMDA receptors, thereby protecting neurons from glutamate-induced toxicity . This modulation involves the attenuation of calcium influx and the reduction of NMDA-mediated currents in neurons.
Comparaison Avec Des Composés Similaires
3-(Cholestan-3-ylidene)cholestane is unique compared to other cholestane derivatives due to its specific structure and biological activities. Similar compounds include cholestane, cholestene, and cholestan-3-one . While cholestane is a saturated tetracyclic triterpene, cholestene contains a double bond, and cholestan-3-one has a ketone functional group. Each of these compounds has distinct chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
58567-42-3 |
|---|---|
Formule moléculaire |
C54H92 |
Poids moléculaire |
741.3 g/mol |
Nom IUPAC |
(8R,9S,10S,13R,14S,17R)-3-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C54H92/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-41-33-39(25-29-51(41,7)49(43)27-31-53(45,47)9)40-26-30-52(8)42(34-40)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h35-38,41-50H,11-34H2,1-10H3/t37-,38-,41?,42?,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53-,54-/m1/s1 |
Clé InChI |
ZFLBFINVJHDOJX-KAEWKBQLSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C5CCC6(C(C5)CCC7C6CCC8(C7CCC8C(C)CCCC(C)C)C)C)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


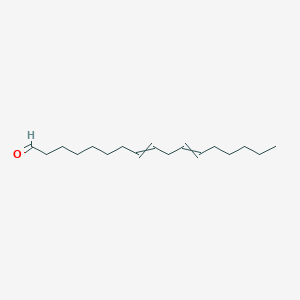

![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)

![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
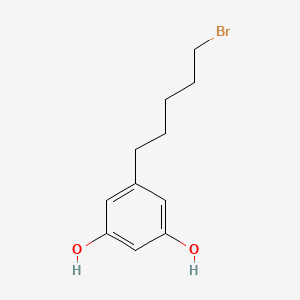
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
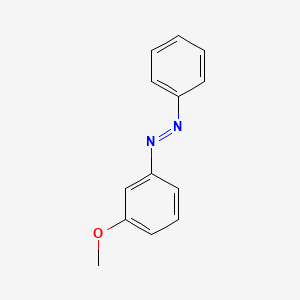

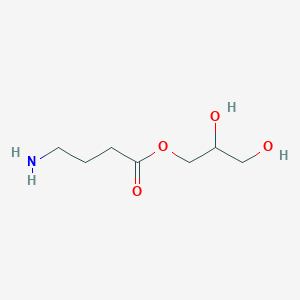
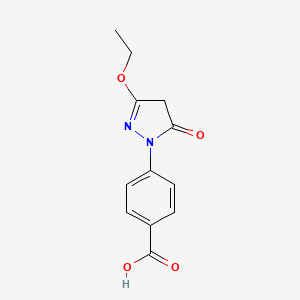
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)

